tert-butyl N-(2-azidoethyl)-N-methylcarbamate
Description
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Properties
CAS No. |
847259-90-9 |
|---|---|
Molecular Formula |
C8H16N4O2 |
Molecular Weight |
200.2 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for Tert Butyl N 2 Azidoethyl N Methylcarbamate
Established Pathways for the N-(2-azidoethyl)-N-methylcarbamate Scaffold
Established synthetic routes to tert-butyl N-(2-azidoethyl)-N-methylcarbamate typically commence from readily available starting materials, such as N-methylethanolamine or related amino alcohols. These pathways are characterized by a sequential introduction of the necessary functional groups: the N-methyl group, the tert-butoxycarbonyl (Boc) protecting group, and the azide (B81097).
Amination and Azidation Strategies for Precursor Synthesis
The synthesis of the key precursor, N-methyl-2-azidoethylamine, is a critical step. A common strategy involves the conversion of a primary amine to a secondary N-methylamine. For instance, N-methylethylamine can be prepared by heating ethylamine (B1201723) with methyl iodide. More contemporary methods may involve reductive amination of ethylamine with formaldehyde (B43269).
Once the secondary amine is established, or starting from a precursor like N-methylethanolamine, the introduction of the azide group is typically achieved through a nucleophilic substitution reaction. A hydroxyl group in the precursor is first converted into a good leaving group, such as a tosylate or mesylate. Subsequent reaction with an azide salt, commonly sodium azide (NaN₃), in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), furnishes the desired azide via an S(_N)2 mechanism.
A plausible synthetic sequence starting from N-Boc-ethanolamine involves the following steps:
N-methylation : The proton on the Boc-protected amine can be deprotonated with a strong base like sodium hydride, followed by reaction with an alkylating agent such as methyl iodide.
Hydroxyl Group Activation : The hydroxyl group of the resulting N-Boc-N-methylethanolamine is then activated, for example, by reaction with methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) in the presence of a base like triethylamine (B128534).
Azidation : The resulting mesylate or tosylate is then subjected to nucleophilic substitution with sodium azide to yield the final product.
| Step | Reactants | Reagents | Solvent | Typical Conditions |
| 1. N-methylation | N-Boc-ethanolamine | 1. Sodium hydride (NaH) 2. Methyl iodide (CH₃I) | Tetrahydrofuran (B95107) (THF) | 0 °C to room temperature |
| 2. Mesylation | N-Boc-N-methylethanolamine | Methanesulfonyl chloride (MsCl), Triethylamine (Et₃N) | Dichloromethane (B109758) (DCM) | 0 °C to room temperature |
| 3. Azidation | N-Boc-N-methyl-2-mesyloxyethylamine | Sodium azide (NaN₃) | Dimethylformamide (DMF) | Elevated temperature (e.g., 80 °C) |
Formation of the tert-Butoxycarbonyl (Boc) Protected Amine
The tert-butoxycarbonyl (Boc) group is a widely utilized protecting group for amines due to its stability under a range of conditions and its facile removal under acidic conditions. sigmaaldrich.com The introduction of the Boc group onto the secondary amine, N-methyl-2-azidoethylamine, is a crucial step to afford the final target compound.
This protection is typically achieved by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. sigmaaldrich.com Common bases include triethylamine (Et₃N) or sodium bicarbonate (NaHCO₃) in a solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or a biphasic system with water. The reaction is generally high-yielding and proceeds under mild conditions. researchgate.net
An alternative strategy involves starting with a commercially available precursor that already contains the Boc-protected N-methylamine moiety, such as N-Boc-N-methylethanolamine. fishersci.canih.govappchemical.com This simplifies the synthetic route considerably, as it circumvents the need for the initial N-methylation and Boc-protection steps. The synthesis would then proceed with the activation of the hydroxyl group and subsequent azidation as described previously.
| Starting Material | Reagent | Base | Solvent | Product |
| N-methyl-2-azidoethylamine | Di-tert-butyl dicarbonate (Boc₂O) | Triethylamine (Et₃N) | Dichloromethane (DCM) | This compound |
| N-methylethanolamine | Di-tert-butyl dicarbonate (Boc₂O) | Sodium bicarbonate (NaHCO₃) | Dichloromethane/Water | N-Boc-N-methylethanolamine |
Advanced and Optimized Synthetic Protocols
While the established pathways are reliable, ongoing research focuses on developing more efficient, selective, and sustainable methods for the synthesis of complex molecules like this compound.
Catalytic Approaches for Nitrogen-Carbon Bond Formation
Modern organic synthesis increasingly relies on catalytic methods to form carbon-nitrogen bonds, offering advantages in terms of atom economy and milder reaction conditions. While direct catalytic N-methylation of a Boc-protected amine can be challenging, catalytic reductive amination represents a powerful tool for the synthesis of the N-methylated precursor. For example, the reaction of an amine with formaldehyde in the presence of a reducing agent and a catalyst can efficiently produce the N-methylated product.
Furthermore, catalytic approaches for the synthesis of carbamates are being explored. researchgate.net These methods often involve the use of transition metal catalysts to facilitate the coupling of amines with a carbonyl source. However, for the specific case of Boc protection, the use of Boc₂O remains the most common and straightforward method.
Chemoselective Introduction of the Azido (B1232118) Functionality
The introduction of the azide group must be chemoselective to avoid unwanted side reactions with other functional groups in the molecule. The S(_N)2 reaction of an azide nucleophile with a sulfonate ester (mesylate or tosylate) is a highly chemoselective and reliable method. researchgate.net This is because the sulfonate is an excellent leaving group, and the azide is a good nucleophile, allowing the reaction to proceed efficiently under relatively mild conditions.
Alternative methods for introducing the azido group include the Mitsunobu reaction, where an alcohol can be directly converted to an azide using hydrazoic acid (HN₃) or a surrogate in the presence of triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). researchgate.net This method offers the advantage of proceeding with inversion of stereochemistry at the carbon center.
More advanced methods focus on the direct C-H azidation, which would represent a significant improvement in synthetic efficiency. However, these methods are still under development and may not be readily applicable to a substrate like the N-Boc-N-methylethanolamine precursor.
| Reaction Type | Substrate | Reagents | Key Features |
| S(_N)2 Azidation | N-Boc-N-methyl-2-mesyloxyethylamine | Sodium azide (NaN₃) | High yield, reliable, good chemoselectivity |
| Mitsunobu Reaction | N-Boc-N-methylethanolamine | Hydrazoic acid (HN₃) or DPPA, PPh₃, DIAD | Inversion of stereochemistry, direct conversion of alcohol |
Sustainable and Scalable Synthesis Methodologies
For practical applications, synthetic routes must be both sustainable and scalable. Sustainability in this context refers to the use of less hazardous reagents, minimizing waste, and employing energy-efficient processes. Scalability implies that the reaction can be performed on a large scale without significant loss of yield or purity.
The use of N-Boc-N-methylethanolamine as a starting material contributes to a more streamlined and potentially more scalable process by reducing the number of synthetic steps. Optimization of reaction conditions, such as using catalytic rather than stoichiometric reagents and minimizing the use of hazardous solvents, can enhance the sustainability of the synthesis. For instance, exploring solvent-free conditions for Boc protection has been reported. researchgate.net
Furthermore, flow chemistry is an emerging technology that can offer significant advantages for the scalable and safe synthesis of azides. The in-situ generation and immediate use of potentially hazardous reagents like hydrazoic acid in a flow reactor can mitigate safety concerns associated with their handling on a large scale.
Mechanistic Elucidation of Key Synthetic Steps
The synthetic pathway to this compound can be dissected into three primary transformations: N-Boc protection of N-methyl-2-aminoethanol, tosylation of the resulting carbamate (B1207046) alcohol, and nucleophilic substitution of the tosylate with an azide salt. Each of these steps proceeds through a distinct and well-understood reaction mechanism.
Step 1: N-Boc Protection of N-methyl-2-aminoethanol
The initial step in the synthesis involves the protection of the secondary amine of N-methyl-2-aminoethanol using di-tert-butyl dicarbonate (Boc₂O). This reaction is a nucleophilic acyl substitution. jk-sci.com The nitrogen atom of the amine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of Boc₂O. total-synthesis.comcommonorganicchemistry.com This addition leads to the formation of a tetrahedral intermediate.
The subsequent collapse of this intermediate results in the cleavage of the carbonate leaving group, which is unstable and decomposes into carbon dioxide and tert-butoxide. jk-sci.com The tert-butoxide then acts as a base to deprotonate the newly formed ammonium (B1175870) ion, yielding the N-Boc protected product, tert-butyl N-(2-hydroxyethyl)-N-methylcarbamate, and tert-butanol. commonorganicchemistry.com The release of gaseous carbon dioxide provides a strong thermodynamic driving force for the reaction. total-synthesis.com While the reaction can proceed without an external base, a non-nucleophilic base such as triethylamine is often added to neutralize the protonated amine and drive the reaction to completion. total-synthesis.comcommonorganicchemistry.com
Step 2: Tosylation of tert-butyl N-(2-hydroxyethyl)-N-methylcarbamate
With the amine functionality protected, the next step is the activation of the primary alcohol by converting it into a good leaving group. This is typically achieved by tosylation, using p-toluenesulfonyl chloride (TsCl) in the presence of a base, commonly pyridine. khanacademy.orgchemistrysteps.com The sulfur atom in TsCl is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom. khanacademy.org
The oxygen atom of the hydroxyl group in the N-Boc protected amino alcohol acts as a nucleophile, attacking the electrophilic sulfur atom of TsCl. chemistrysteps.comyoutube.com This results in the displacement of the chloride ion and the formation of an oxonium ion. Pyridine then serves as a base to deprotonate the oxonium ion, yielding the tosylated product, tert-butyl N-(2-((tosyloxy)ethyl))-N-methylcarbamate, and pyridinium (B92312) chloride. khanacademy.orgyoutube.com This conversion is crucial as the tosylate group is an excellent leaving group due to the resonance stabilization of the negative charge on the sulfonate ion upon departure. libretexts.orgmasterorganicchemistry.com
Step 3: Nucleophilic Substitution with Sodium Azide
The final step in the synthesis of this compound is the introduction of the azide group via a nucleophilic substitution reaction. The tosylated intermediate is treated with sodium azide (NaN₃) in a suitable polar aprotic solvent, such as dimethylformamide (DMF).
This reaction proceeds via a classic Sₙ2 (bimolecular nucleophilic substitution) mechanism. researchgate.net The azide ion (N₃⁻) is a potent nucleophile and attacks the electrophilic carbon atom bonded to the tosylate group. researchgate.netmasterorganicchemistry.com This attack occurs from the backside of the carbon-oxygen bond, leading to an inversion of stereochemistry if the carbon were chiral. Simultaneously, the carbon-oxygen bond of the tosylate leaving group breaks. The tosylate anion is an excellent leaving group, which facilitates the reaction. researchgate.net The product of this step is the desired this compound.
The following table summarizes the key transformations and their mechanistic details:
| Step | Reactants | Reagents | Product | Mechanism Type | Key Features |
| 1 | N-methyl-2-aminoethanol | Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (optional) | tert-butyl N-(2-hydroxyethyl)-N-methylcarbamate | Nucleophilic Acyl Substitution | Nucleophilic attack of the amine on the carbonyl carbon of Boc₂O, followed by the collapse of the tetrahedral intermediate and loss of CO₂ and tert-butoxide. |
| 2 | tert-butyl N-(2-hydroxyethyl)-N-methylcarbamate | p-Toluenesulfonyl chloride (TsCl), Pyridine | tert-butyl N-(2-((tosyloxy)ethyl))-N-methylcarbamate | Nucleophilic Acyl Substitution on Sulfur | Nucleophilic attack of the alcohol oxygen on the electrophilic sulfur of TsCl, followed by deprotonation by pyridine. |
| 3 | tert-butyl N-(2-((tosyloxy)ethyl))-N-methylcarbamate | Sodium Azide (NaN₃) | This compound | Sₙ2 (Bimolecular Nucleophilic Substitution) | Backside attack of the azide nucleophile on the carbon bearing the tosylate, leading to displacement of the tosylate leaving group. |
Reactivity and Transformational Chemistry of Tert Butyl N 2 Azidoethyl N Methylcarbamate
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Applications
The CuAAC reaction is a highly efficient and regioselective method for the formation of 1,4-disubstituted 1,2,3-triazoles from an azide (B81097) and a terminal alkyne, catalyzed by a copper(I) species. For tert-butyl N-(2-azidoethyl)-N-methylcarbamate, this reaction would involve its azide functional group reacting with a terminal alkyne.
Kinetic and Regioselective Aspects of Triazole Formation
There are no specific kinetic studies reported for the CuAAC reaction of this compound. Generally, the kinetics of CuAAC reactions are influenced by factors such as the solvent, the nature of the copper catalyst, and the presence of accelerating ligands. The reaction is known to be highly regioselective, almost exclusively yielding the 1,4-disubstituted triazole isomer. It is expected that the reaction with this compound would also exhibit this high regioselectivity.
Catalyst Systems and Ligand Effects in CuAAC
A variety of catalyst systems are employed for CuAAC reactions, typically involving a copper(II) salt (like CuSO₄) with a reducing agent (such as sodium ascorbate) to generate the active Cu(I) species in situ. The choice of ligand is crucial for stabilizing the Cu(I) oxidation state and accelerating the reaction. Common ligands include tris(benzyltriazolylmethyl)amine (TBTA) and its derivatives. However, there are no published studies that evaluate the efficacy of different catalyst systems and ligands specifically for reactions involving this compound.
Generation of Triazole-Linked Molecular Architectures
The CuAAC reaction is a cornerstone of synthetic chemistry for creating complex molecular architectures. By reacting this compound with various alkynes, a diverse range of triazole-linked structures could theoretically be synthesized. These could include polymers, dendrimers, or bioconjugates, depending on the nature of the alkyne partner. However, specific examples of molecular architectures synthesized from this particular azide are not documented in the literature.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Investigations
SPAAC is a bioorthogonal reaction that occurs between an azide and a strained cyclooctyne (B158145), proceeding without the need for a cytotoxic copper catalyst. This makes it particularly useful for applications in living systems.
Kinetics and Efficiency of Bioorthogonal Cycloadditions
The kinetics of SPAAC are highly dependent on the structure of the cyclooctyne. Various generations of cyclooctynes have been developed with progressively faster reaction rates. No kinetic data or efficiency studies have been published for the SPAAC reaction of this compound with any of the common cyclooctynes. Such studies would be necessary to determine its suitability for various bioorthogonal applications.
Comparative Analysis with CuAAC for Orthogonal Reactivity
A comparative analysis of CuAAC and SPAAC for a given azide is important for selecting the appropriate reaction for a specific application. CuAAC is generally faster and uses simple, readily available alkynes, but the copper catalyst can be a limitation. SPAAC avoids the use of copper but requires the synthesis of specialized and often more complex cyclooctynes. Without experimental data for this compound, a direct comparison of reaction rates, yields, and orthogonality for this specific compound cannot be made.
Other Azide-Mediated Transformations
The azide group is a high-energy functionality known for its diverse reactivity. Beyond its common use in cycloadditions, it can be transformed through several other important chemical processes. These reactions are central to its utility in synthesizing more complex molecules, particularly in the fields of medicinal chemistry and chemical biology.
The Staudinger reaction, discovered by Hermann Staudinger, involves the reaction of an organic azide with a phosphine (B1218219) to produce an iminophosphorane intermediate. wikipedia.orgorganicchemistrytutor.com In what is known as the Staudinger reduction, this intermediate is subsequently hydrolyzed in the presence of water to yield a primary amine and the corresponding phosphine oxide. wikipedia.orgorganic-chemistry.org This process is exceptionally mild and chemoselective, making it highly compatible with sensitive functional groups, including the Boc protecting group present in the title compound.
A synthetically powerful variant is the Staudinger ligation, a bio-orthogonal reaction that forms a stable amide bond. In the "traceless" version of this reaction, a phosphine reagent bearing an electrophilic trap (typically a thioester) reacts with the azide. nih.gov The initially formed iminophosphorane undergoes an intramolecular acyl transfer, which, after hydrolysis, results in the formation of an amide bond between the two reactant molecules without incorporating the phosphine oxide into the final product. nih.gov
The compatibility of the Boc group with Staudinger ligation conditions has been demonstrated in complex systems. For example, studies involving the ligation of N-Boc-protected amino acid phosphines with azido-functionalized dinucleotides show that the Boc group remains intact during the amide bond formation and can be removed in a subsequent, orthogonal step. nih.gov This highlights the robustness of the carbamate (B1207046) under the neutral and mild conditions of the ligation.
Table 1: Overview of Staudinger Transformations
| Transformation | Reagents | Intermediate | Final Product (after hydrolysis) | Key Feature |
| Staudinger Reduction | Triphenylphosphine (B44618) (PPh₃), H₂O | Iminophosphorane | Primary Amine + Ph₃P=O | Mild reduction of azide to amine. wikipedia.org |
| Traceless Staudinger Ligation | Phosphinothioester, H₂O | Iminophosphorane, Amidophosphonium Salt | Amide + Phosphine Oxide | Forms an amide bond; phosphine is not incorporated. nih.gov |
The conversion of the azide in this compound to the corresponding primary amine is a key transformation. This reduction must be performed chemoselectively to avoid cleavage of the acid-sensitive Boc group.
The Staudinger reduction, using reagents like triphenylphosphine or tributylphosphine (B147548) followed by aqueous workup, is one of the mildest and most effective methods. wikipedia.orgorganic-chemistry.org It proceeds under neutral conditions, ensuring the stability of the Boc protecting group. Other common reduction methods are also compatible. Catalytic hydrogenation, typically employing catalysts such as palladium on carbon (Pd/C) with a hydrogen source, is highly effective for reducing azides to amines and is generally compatible with Boc protection. organicchemistrytutor.com
The choice of reducing agent is critical when other sensitive functionalities are present. The Staudinger reduction is particularly advantageous when a molecule contains groups susceptible to hydrogenation, such as double bonds or certain other protecting groups. organicchemistrytutor.com
Table 2: Selected Methods for Chemoselective Azide Reduction
| Method | Reagents/Conditions | Compatibility with Boc Group | Notes |
| Staudinger Reduction | PPh₃, THF/H₂O | Excellent | Very mild and chemoselective; tolerates a wide range of functional groups. organic-chemistry.org |
| Catalytic Hydrogenation | H₂, Pd/C, Methanol (B129727) or Ethyl Acetate | Excellent | Common and efficient method; may reduce other functional groups like alkenes. organicchemistrytutor.com |
| Transfer Hydrogenation | Ammonium (B1175870) formate, Pd/C, Methanol | Excellent | Avoids the need for gaseous hydrogen. |
| LiAlH₄ Reduction | LiAlH₄, THF | Not Recommended | Highly reactive; will cleave the carbamate (ester) functionality. |
Organic azides are known to decompose upon exposure to heat (thermolysis) or ultraviolet light (photolysis), typically extruding dinitrogen (N₂) gas to generate a highly reactive nitrene intermediate. rsc.orgmdpi.comnih.gov This nitrene species, containing a neutral, monovalent nitrogen atom, can then undergo a variety of subsequent reactions, such as C-H bond insertion, rearrangement to form imines, or addition to double bonds to form aziridines. mdpi.comwikipedia.org
The thermal decomposition of alkyl azides generally requires elevated temperatures (e.g., >175 °C for stable derivatives) and proceeds through the formation of a singlet nitrene, which can rapidly rearrange. wikipedia.org For a substrate like this compound, the primary thermolytic product would likely be an imine resulting from a 1,2-hydride shift.
Photochemical decomposition can be initiated at lower temperatures with UV light. Direct photolysis often leads to the formation of imines through a concerted mechanism without a discrete nitrene intermediate. wikipedia.org However, in the presence of a triplet sensitizer, a triplet nitrene can be formed, which exhibits different reactivity, often favoring radical-type reactions. wikipedia.orgresearchgate.net This reactivity makes azides useful as photo-crosslinking agents in material science applications. mdpi.comnih.gov
Applications of Tert Butyl N 2 Azidoethyl N Methylcarbamate As a Modular Building Block
Construction of Complex Molecular Frameworks
The unique architecture of tert-butyl N-(2-azidoethyl)-N-methylcarbamate makes it an adept component for the bottom-up synthesis of intricate molecular frameworks and scaffolds. mdpi.com Its ability to participate in highly efficient and specific reactions allows chemists to assemble molecules with precise control over their final structure and functionality.
Molecular scaffolds are core structures to which various functional units can be attached, enabling the creation of molecules with tailored properties. mdpi.com this compound is ideally suited for this purpose. The azide (B81097) moiety can be "clicked" onto a core molecule containing one or more alkyne groups. This initial reaction forms a stable, covalent linkage. Subsequently, the Boc protecting group on the secondary amine can be removed, exposing the N-methylamino group. This newly available nucleophilic site can then be used to introduce other molecular fragments, such as peptides, small molecule drugs, or imaging agents, through reactions like amide bond formation. This sequential and controlled approach allows for the assembly of multifunctional scaffolds where different components are precisely positioned.
Dendrimers and functional polymers are classes of macromolecules whose properties are defined by their repeating structural units and surface functionalities. nih.gov The bifunctional nature of this compound allows for its integration into such structures.
Dendrimer Synthesis : In a convergent synthesis approach, the azide group can be reacted with a dendron bearing a terminal alkyne. nih.gov After deprotection of the Boc group, the revealed amine can be coupled to another molecular entity, effectively creating a new, more complex dendron. In divergent synthesis, a core molecule with multiple alkyne groups could be reacted with the azide of this compound. Deprotection of the resulting surface Boc groups would then generate a new layer of reactive secondary amines for the next generation of growth.
Polymer Architectures : The compound can be used to synthesize functional polymers. For instance, it can undergo click polymerization with a dialkyne monomer to create a linear polymer chain with pendant N-Boc-N-methyl groups along the backbone. Alternatively, the azide can be used to graft the molecule onto an existing polymer that has been functionalized with alkyne groups, a strategy known as "grafting to." zju.edu.cn Subsequent removal of the Boc protector provides a polymer decorated with reactive methylamine sites for further modification.
Surface Functionalization and Material Grafting Methodologies
Modifying the surfaces of materials is critical for a wide range of applications, from biocompatible implants to advanced sensors and catalysts. This compound provides a molecular tether for anchoring functional layers onto various substrates.
The functionalization of solid supports such as silica, glass slides, or resin beads can be readily achieved using this building block. The process typically involves first modifying the surface of the support to introduce alkyne groups. The support is then treated with a solution of this compound, and a copper catalyst is added to initiate the azide-alkyne cycloaddition reaction. This results in the covalent attachment of the molecule to the surface via a stable triazole ring. After this immobilization, the Boc group can be cleaved with acid, exposing a surface covered with reactive N-methylamino groups, which are then available for coupling to other molecules of interest.
The surfaces of polymeric materials and nanostructures like carbon nanotubes or nanoparticles can be tailored using this compound to impart new properties. researchgate.net By introducing alkyne functionalities onto a polymer or nanostructure, the azide group of the building block can be used to "click" it onto the surface. zju.edu.cn This modification introduces a layer of N-Boc-N-methyl groups, which can alter surface characteristics such as hydrophobicity or serve as protected reactive sites. Deprotection unmasks the secondary amines, creating a functional surface that can be used to attach biomolecules, catalysts, or other chemical entities, thereby creating advanced hybrid materials.
| Application Area | Substrate Example | Key Reaction | Resulting Functionality |
| Scaffold Assembly | Alkyne-bearing core molecule | Azide-Alkyne Cycloaddition | Core-(triazole)-ethyl-N(CH₃)Boc |
| Polymer Grafting | Poly(propargyl methacrylate) | Azide-Alkyne Cycloaddition | Polymer with pendant N(CH₃)Boc groups |
| Surface Modification | Alkyne-functionalized silica | Azide-Alkyne Cycloaddition | Silica-surface-N(CH₃)Boc |
| Nanostructure Functionalization | Alkyne-modified carbon nanotube | Azide-Alkyne Cycloaddition | CNT-surface-N(CH₃)Boc |
Precursor for Advanced Chemical Probes and Conjugates
Chemical probes are essential tools for studying biological processes, while chemical conjugates are used to link different molecular functions together, such as targeting and therapy. The orthogonal reactivity of this compound makes it a valuable precursor for creating sophisticated probes and bioconjugates. nih.gov
The azide group functions as a bioorthogonal handle, meaning it can react selectively within a complex biological environment without interfering with native biochemical processes. This allows the molecule to be clicked onto a biomolecule, such as a protein or nucleic acid, that has been metabolically engineered to incorporate an alkyne group. Alternatively, the azide can be reacted with an alkyne-derivatized fluorophore or affinity tag. Following this conjugation, the Boc-protected amine can be deprotected to provide a site for attaching a second component. This could be a targeting moiety that directs the conjugate to a specific cell type, a drug molecule for targeted delivery, or another signaling component, enabling the construction of multifunctional agents for advanced research and therapeutic applications.
Development of Clickable Linkers for Functionalization
The presence of an azide (N₃) group makes this compound an ideal substrate for "click chemistry," a class of reactions known for being rapid, efficient, and highly specific. nih.gov The most prominent of these is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a reaction that joins an azide with a terminal alkyne to form a highly stable 1,4-disubstituted 1,2,3-triazole ring. This reaction is exceptionally reliable and proceeds under mild conditions, often in aqueous environments, making it suitable for a wide range of applications, including bioconjugation. broadpharm.com
By serving as the azide-containing component, this compound can be "clicked" onto any molecule bearing a terminal alkyne. This functionality allows it to act as a modular linker, bridging different molecular entities. For instance, it can be used to conjugate with alkyne-modified biomolecules, nanoparticles, or polymer surfaces. The resulting triazole linkage is chemically robust, mimicking the planarity of a natural amide bond but with superior resistance to enzymatic and hydrolytic cleavage. nih.gov
Alternative copper-free click reactions, such as strain-promoted azide-alkyne cycloaddition (SPAAC), can also be employed. In SPAAC, the azide reacts with a strained cyclooctyne (B158145) derivative like dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN) without the need for a cytotoxic copper catalyst, which is particularly advantageous for applications in living systems. medchemexpress.comnih.gov
The table below illustrates a typical CuAAC reaction using this building block.
| Reactant 1 | Reactant 2 | Typical Catalysts/Conditions | Product Type |
|---|---|---|---|
| This compound | Alkyne-functionalized Molecule (R-C≡CH) | CuSO₄, Sodium Ascorbate, in solvent like t-BuOH/H₂O | Triazole-conjugated product with intact Boc-protected amine |
Chemoselective Derivatization for Synthetic Diversification
The true synthetic power of this compound lies in the orthogonal nature of its two functional groups. The term "orthogonal" refers to the ability to react one functional group selectively in the presence of the other by choosing specific reaction conditions. researchgate.net The azide group is stable under the acidic conditions required to remove the Boc protecting group, while the Boc-protected amine is inert to the conditions of the azide-alkyne cycloaddition reaction. organic-chemistry.org This chemoselectivity permits a stepwise functionalization strategy, enabling the synthesis of diverse and complex molecules.
Reactivity of the Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group is a standard acid-labile protecting group for amines. organic-chemistry.org It can be selectively removed by treatment with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or hydrogen chloride (HCl) in an organic solvent. reddit.comnih.gov This deprotection step exposes the secondary N-methylamine, which can then undergo a variety of subsequent reactions, such as acylation, alkylation, or sulfonylation, without affecting the azide moiety.
Reactivity of the Azide Group: As detailed previously, the azide's primary role is for click chemistry conjugation. Additionally, the azide group can be selectively reduced to a primary amine using reagents like triphenylphosphine (B44618) (in the Staudinger reaction) or through catalytic hydrogenation (e.g., H₂/Pd-C). This transformation provides another route for derivatization, converting the molecule into a diamine precursor after subsequent Boc deprotection.
This dual reactivity allows for planned synthetic pathways. A researcher can first use the azide in a click reaction to attach the linker to a substrate and then deprotect the amine to add another molecule. Conversely, the Boc group can be removed first, the resulting amine can be modified, and the azide can then be used for a final conjugation step. This modular approach is a cornerstone of modern synthetic chemistry for building complex structures.
The following table summarizes the chemoselective reactions possible with this building block.
| Starting Material | Reagents and Conditions | Selective Reaction Site | Resulting Intermediate Product |
|---|---|---|---|
| This compound | Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | Boc-protected amine | 2-azido-N-methylethanamine (amine deprotected, azide intact) |
| This compound | Alkyne (R-C≡CH), CuSO₄, Sodium Ascorbate | Azide group | tert-butyl N-methyl-N-(2-(1,2,3-triazol-4-yl)ethyl)carbamate (azide reacted, Boc-amine intact) |
Advanced Analytical and Spectroscopic Methodologies in Research on Tert Butyl N 2 Azidoethyl N Methylcarbamate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural analysis of organic molecules in solution. For tert-butyl N-(2-azidoethyl)-N-methylcarbamate, a combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR techniques provides a complete picture of its atomic connectivity and spatial arrangement.
Expected ¹H and ¹³C NMR Data:
While specific experimental spectra for this compound are not widely published, the expected chemical shifts can be predicted based on the analysis of similar structures and known substituent effects.
Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1 | -C(CH₃)₃ | 1.45 (s, 9H) | 28.3 |
| 2 | -C(CH₃)₃ | - | 80.5 |
| 3 | -C=O | - | 155.5 |
| 4 | -N-CH₃ | 2.90 (s, 3H) | 35.0 |
| 5 | -N-CH₂- | 3.50 (t, 2H) | 50.0 |
| 6 | -CH₂-N₃ | 3.40 (t, 2H) | 51.0 |
Note: Predicted values are for a deuterochloroform (CDCl₃) solvent. 's' denotes a singlet and 't' denotes a triplet.
Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
To unambiguously assign the predicted proton and carbon signals and to confirm the connectivity of the molecular fragments, multi-dimensional NMR experiments are essential.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton couplings. For this compound, a cross-peak would be expected between the methylene (B1212753) protons at approximately 3.50 ppm (-N-CH₂-) and 3.40 ppm (-CH₂-N₃), confirming their adjacent positions in the ethyl chain.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign each proton signal to its corresponding carbon atom. For instance, the singlet at ~1.45 ppm would correlate with the carbon signal at ~28.3 ppm, and the singlet at ~2.90 ppm would correlate with the carbon at ~35.0 ppm.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the connectivity of quaternary carbons and linking different functional groups. Key expected correlations would include the protons of the tert-butyl group (~1.45 ppm) to the quaternary carbon of the same group (~80.5 ppm) and the carbonyl carbon (~155.5 ppm). Similarly, the N-methyl protons (~2.90 ppm) would show a correlation to the carbonyl carbon.
Quantitative NMR for Reaction Monitoring and Purity Assessment
Quantitative NMR (qNMR) is a powerful method for determining the concentration or purity of a substance without the need for a compound-specific standard. By integrating the area of a specific proton signal of the analyte and comparing it to the integral of a known amount of an internal standard, the purity of this compound can be accurately determined. This technique is particularly valuable for monitoring the progress of its synthesis, allowing for the quantification of starting materials, intermediates, and the final product directly in the reaction mixture.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a critical analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which can be used to determine the elemental formula of this compound.
Table 2: Predicted HRMS Data for this compound
| Molecular Formula | Calculated Monoisotopic Mass | Adduct | Calculated m/z |
| C₈H₁₆N₄O₂ | 200.1273 | [M+H]⁺ | 201.1346 |
| [M+Na]⁺ | 223.1165 |
The fragmentation of this compound under mass spectrometry conditions is expected to follow characteristic pathways for Boc-protected amines. Common fragmentation would involve the loss of the tert-butyl group as isobutylene (B52900) (56 Da), leading to a prominent fragment ion. Further fragmentation could involve the loss of the azide (B81097) group.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Mixture Analysis
Liquid Chromatography-Mass Spectrometry is an indispensable tool for the analysis of complex mixtures, such as those encountered during the synthesis and purification of this compound. The liquid chromatography component separates the target compound from impurities and unreacted starting materials based on their differential partitioning between a stationary and a mobile phase. The mass spectrometer then provides mass information for each separated component, allowing for their identification and quantification. This technique is crucial for assessing the purity of the final product and for identifying any byproducts formed during the reaction.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups.
The IR spectrum of this compound is expected to show strong absorption bands characteristic of its key functional groups.
Table 3: Predicted Key IR and Raman Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Intensity |
| Azide (-N₃) | Asymmetric stretch | ~2100 (strong, sharp) | Weak |
| Carbonyl (-C=O) | Stretch | ~1690 (strong) | Medium |
| C-H (sp³) | Stretch | 2850-3000 | Strong |
| C-O (ester) | Stretch | 1160-1250 | Medium |
| N-C | Stretch | 1000-1200 | Medium |
The most prominent and diagnostic peak in the IR spectrum would be the strong, sharp absorption around 2100 cm⁻¹ corresponding to the asymmetric stretching vibration of the azide group. The strong absorption around 1690 cm⁻¹ is indicative of the carbonyl group of the carbamate (B1207046).
Raman spectroscopy would provide complementary information. While the azide asymmetric stretch is typically weak in the Raman spectrum, other vibrations, such as the symmetric stretches of non-polar bonds, would be more prominent. Together, IR and Raman spectra provide a comprehensive vibrational profile of the molecule, confirming the presence of all key functional groups.
Chromatographic Techniques for Purification and Isolation in Research Contexts
In the research and synthesis of this compound, chromatographic techniques are indispensable for the purification of the final product and the isolation of intermediates. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a premier technique for the purification and analysis of carbamates due to its high resolution and applicability to non-volatile and thermally sensitive compounds like this compound. The separation is typically performed in a reverse-phase mode, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture.
For compounds similar in structure to this compound, a C18 (octadecylsilyl) column is a common choice for the stationary phase. The mobile phase often consists of a gradient mixture of acetonitrile (B52724) or methanol (B129727) and water. cdc.govsielc.com An acid modifier, such as formic acid or phosphoric acid, may be added to the mobile phase to improve peak shape and resolution. sielc.com Detection can be achieved using a UV detector, as the carbamate group possesses a UV chromophore. cdc.gov For more sensitive and selective analysis, HPLC can be coupled with a mass spectrometer (LC-MS), which provides molecular weight information and aids in structural confirmation. shimadzu.com This is particularly useful in complex reaction mixtures where impurities may have similar UV absorption profiles.
| Parameter | Typical Condition | Purpose/Comment |
|---|---|---|
| Stationary Phase (Column) | Reverse-Phase C18 or C8 | Provides effective separation for moderately polar organic molecules. |
| Mobile Phase | Acetonitrile/Water or Methanol/Water Gradient | A gradient elution is used to effectively separate compounds with varying polarities. youtube.com |
| Modifier | Formic Acid or Phosphoric Acid (0.1%) | Improves peak symmetry and resolution by controlling the ionization state of analytes. sielc.com |
| Detector | UV-Vis or Mass Spectrometry (MS) | UV detection is a general-purpose method, while MS provides higher sensitivity and structural information. cdc.govshimadzu.com |
| Flow Rate | 0.5 - 1.5 mL/min | Standard analytical flow rate for typical column dimensions (e.g., 4.6 mm ID). |
Gas Chromatography (GC) for Volatile Derivatives
Direct analysis of this compound by Gas Chromatography (GC) is generally not feasible due to its relatively high molecular weight, polarity, and the thermal lability of the azide group. GC requires analytes to be volatile and thermally stable. Therefore, analysis of this compound or its precursors often necessitates a chemical modification step known as derivatization to increase volatility and stability. researchgate.net
Silylation is one of the most common derivatization techniques used in GC. gcms.cz This process involves replacing active hydrogen atoms (e.g., in -OH, -NH, -COOH groups) with a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) or a tert-butyldimethylsilyl (TBDMS) group. gcms.cznih.gov The resulting silylated derivatives are less polar, more volatile, and more thermally stable. gcms.cz Reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are highly effective for creating robust TBDMS derivatives. gcms.cz While the target compound itself lacks active hydrogens for direct silylation, this technique is highly relevant for analyzing its potential precursors or degradation products, such as an amine formed from the reduction of the azide group. The resulting derivatized amine would be amenable to GC-MS analysis, allowing for its quantification and identification.
| Reagent Abbreviation | Full Chemical Name | Derivative Group | Key Characteristics |
|---|---|---|---|
| BSTFA | N,O-Bis(trimethylsilyl)trifluoroacetamide | Trimethylsilyl (TMS) | Highly reactive; byproducts are volatile and do not interfere with chromatography. nih.gov |
| MTBSTFA | N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | tert-Butyldimethylsilyl (TBDMS) | Forms TBDMS ethers that are over 10,000 times more stable against hydrolysis than TMS ethers, ideal for robust analysis. gcms.cz |
| TMCS | Trimethylchlorosilane | Trimethylsilyl (TMS) | Often used as a catalyst with other silylating agents like BSTFA to increase reactivity. nih.gov |
X-ray Crystallography for Solid-State Structure Determination (where applicable)
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal data on bond lengths, bond angles, torsion angles, and intermolecular interactions, which are crucial for understanding the compound's conformation and packing in the solid state.
While a crystal structure for this compound is not available in the surveyed literature, the analysis of structurally similar compounds provides significant insight into the expected solid-state features. For example, the X-ray structure of tert-butyl N-hydroxycarbamate has been determined. mdpi.com The analysis revealed an orthorhombic crystal system with the space group Pbca. mdpi.com A key finding was the planarity of the N-hydroxycarbamate functional group, which is a characteristic feature of related compounds. mdpi.com The solid-state structure is dominated by an extensive network of hydrogen bonds. Specifically, molecules form parallel chains joined by C=O···H–N hydrogen bonds, which are then cross-linked by C=O···H–O hydrogen bonds, creating a robust, ribbon-like supramolecular architecture. mdpi.com
Should single crystals of this compound be obtained, a similar crystallographic study would elucidate its molecular conformation, the geometry of the azide and carbamate groups, and the nature of intermolecular forces (e.g., dipole-dipole interactions) that govern its crystal packing.
| Parameter | Value |
|---|---|
| Chemical Formula | C₅H₁₁NO₃ |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 5.22500(10) |
| b (Å) | 13.6564(2) |
| c (Å) | 19.5261(2) |
| Volume (ų) | 1393.28(4) |
| Z (Molecules per unit cell) | 8 |
Theoretical and Computational Investigations of Tert Butyl N 2 Azidoethyl N Methylcarbamate and Its Transformations
Quantum Chemical Studies on Electronic Structure and Reactivity Profiles
Quantum chemical studies are fundamental to understanding the intrinsic electronic properties of a molecule, which in turn dictate its reactivity. For tert-butyl N-(2-azidoethyl)-N-methylcarbamate, these investigations focus on the distinct characteristics of the azide (B81097) and carbamate (B1207046) moieties.
Density Functional Theory (DFT) Calculations on Azide Activation
Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure of molecules. DFT calculations on organic azides, analogous to the functional group in this compound, reveal critical aspects of the azide group's reactivity. These studies often employ functionals like B3LYP with various basis sets (e.g., 6-31G(d) or 6-311+G(d,p)) to model the system accurately. nih.govmdpi.com
The electronic nature of the azide group is characterized by a linear arrangement of three nitrogen atoms with significant electron delocalization. DFT calculations help in quantifying the distribution of electron density and identifying the frontier molecular orbitals (HOMO and LUMO) that are crucial for its participation in reactions like 1,3-dipolar cycloadditions. The terminal nitrogen atom of the azide typically bears a significant negative charge and is the primary site of nucleophilic attack in many reactions.
Activation of the azide can be thermal or photochemical. Theoretical calculations can model these processes by determining the energy barriers for nitrogen extrusion to form a nitrene intermediate, a highly reactive species. However, for reactions like the Huisgen cycloaddition, the azide reacts directly without loss of N2. DFT is instrumental in calculating the activation energies for such concerted or stepwise cycloaddition pathways, providing a quantitative measure of the azide's reactivity under different conditions. nih.gov
Molecular Orbital Theory Applied to Carbamate Stability and Cleavage
Computational studies have shown that the rotational barrier around the C-N bond in carbamates is typically 3-4 kcal/mol lower than in amides due to the electronic influence of the adjacent ester oxygen. acs.org This gives rise to the existence of syn and anti conformers, which can have very similar energies, allowing carbamates to act as conformational switches in some molecular systems. nih.gov
The cleavage of the carbamate, particularly the acid-catalyzed deprotection of the Boc group, can also be rationalized using MO theory. Protonation of the carbonyl oxygen or the nitrogen atom alters the molecular orbital landscape. This weakens the C-O bond of the tert-butyl group, facilitating its departure as a stable tert-butyl cation. youtube.com The stability of this carbocation is a critical driving force for the deprotection reaction. The resulting carbamic acid is unstable and readily decarboxylates to yield the free amine.
Computational Elucidation of Reaction Mechanisms and Transition States
Computational chemistry is an indispensable tool for mapping the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction pathways, intermediates, and transition states.
Modeling of Azide-Alkyne Cycloaddition Pathways
The reaction of the azide group in this compound with alkynes, known as the Huisgen 1,3-dipolar cycloaddition, is a cornerstone of "click chemistry." mdpi.com Computational modeling, primarily using DFT, has been extensively used to elucidate the mechanism of this reaction. mdpi.comresearchgate.net
The uncatalyzed reaction can proceed through two main regioisomeric pathways, leading to the formation of either a 1,4-disubstituted or a 1,5-disubstituted 1,2,3-triazole. DFT calculations can predict the activation energies for both pathways. Generally, the activation barriers for the thermal, uncatalyzed reaction are high, often requiring elevated temperatures. mdpi.com For the reaction between methyl azide and propyne, DFT calculations at the B3LYP/6-31G(d) level showed similar high activation energies of 18.84 kcal/mol for the 1,4-pathway and 18.51 kcal/mol for the 1,5-pathway. mdpi.com
The mechanism can be either concerted, where both new C-N bonds form simultaneously, or stepwise, involving a diradical or zwitterionic intermediate. Most computational studies suggest that the thermal reaction is a concerted, albeit often asynchronous, process. acs.orgresearchgate.net The regioselectivity is governed by both steric and electronic factors, which can be analyzed using distortion/interaction models and frontier molecular orbital (FMO) theory. acs.orgnih.gov
| Reactants | Pathway | Activation Energy (kcal/mol) | Computational Method | Reference |
|---|---|---|---|---|
| Methyl Azide + Propyne | 1,4-regioisomer | 18.84 | B3LYP/6-31G(d) | mdpi.com |
| Methyl Azide + Propyne | 1,5-regioisomer | 18.51 | B3LYP/6-31G(d) | mdpi.com |
| Cyanoacetylene + Formylazide (No Cavity) | 1,4-path | 25.2 | CCSD/cc-pVDZ | arxiv.org |
| Benzyl Azide + Phenylacetylene (in CNT) | 1,4-path | 21.8 | B97-D3/6-311+G(d,p) | acs.org |
| Benzyl Azide + Phenylacetylene (in CNT) | 1,5-path | 22.9 | B97-D3/6-311+G(d,p) | acs.org |
Energetic Analysis of Protecting Group Deprotection
The removal of the Boc protecting group is a common transformation for molecules like this compound. Computational studies have provided a detailed energetic landscape of the acid-catalyzed deprotection mechanism. The process is generally understood to occur in three main steps:
Protonation: The reaction is initiated by the protonation of the carbamate. While both the carbonyl oxygen and the nitrogen are potential sites, protonation of the carbonyl oxygen is generally considered the first step.
Formation of the tert-butyl cation: The protonated carbamate then fragments. This is typically the rate-determining step. It involves the cleavage of the O-C(CH₃)₃ bond to release the highly stable tert-butyl carbocation and a carbamic acid intermediate. Kinetic studies have rationalized the mechanism in terms of a general acid-catalyzed separation of a reversibly formed ion-molecule pair that arises from this fragmentation. acs.org
Decarboxylation: The carbamic acid intermediate is inherently unstable and rapidly decomposes, releasing carbon dioxide and the free amine.
Computational models can calculate the free energy profile for this entire process, identifying the transition state for the C-O bond cleavage and confirming it as the highest point on the energy profile. researchgate.net Thermolytic deprotection, which occurs at high temperatures, has also been studied computationally, suggesting a concerted mechanism involving proton transfer and the release of isobutylene (B52900), followed by rapid decarboxylation. researchgate.net
Conformational Analysis and Molecular Dynamics Simulations of Derivatives
The three-dimensional structure and flexibility of this compound and its derivatives are crucial for their interactions and reactivity. Conformational analysis and molecular dynamics (MD) simulations are the primary computational tools used for these investigations.
The carbamate group itself is relatively rigid and planar due to electron delocalization. nih.govacs.org However, rotations around the adjacent single bonds, such as the N-CH₂ and O-C(CH₃)₃ bonds, allow the molecule to adopt various conformations. The conformational landscape of Boc-protected monomers has been explored using conformational search methods followed by DFT geometry optimizations. nih.govacs.org These studies reveal that carbamates are generally more rigid than analogous peptide units. nih.gov
For a molecule like this compound, key dihedral angles would include those defining the orientation of the tert-butyl group, the methyl group, and the azidoethyl chain relative to the carbamate plane. Low-energy conformers are often stabilized by weak intramolecular interactions. chemrxiv.org
In Silico Design Principles for Chemical Analogues and Derivatives
The design of chemical analogues and derivatives of this compound in a computational setting is a systematic process aimed at optimizing its physicochemical and potential biological properties. This in silico approach allows for the rapid screening of virtual compounds, saving significant time and resources compared to traditional synthetic methods. The core strategy revolves around targeted structural modifications and the subsequent prediction of their effects on the molecule's behavior.
Key computational tools and methodologies employed in this process include Quantitative Structure-Activity Relationship (QSAR) models, molecular docking, and molecular dynamics (MD) simulations. These techniques enable the exploration of how changes to the molecular structure influence properties such as reactivity, stability, and interactions with biological targets.
The design principles for analogues of this compound can be systematically categorized based on the modification of its distinct structural components: the tert-butyl group, the N-methylcarbamate linkage, the ethyl spacer, and the terminal azido (B1232118) group.
A primary focus of in silico design is the modification of the tert-butyl group. This bulky moiety significantly influences the compound's lipophilicity and steric profile. Computational models can predict how substituting the tert-butyl group with other alkyl or aryl substituents would alter the molecule's solubility, membrane permeability, and metabolic stability. For instance, replacing it with smaller alkyl groups could enhance aqueous solubility, while introducing aromatic rings might facilitate pi-stacking interactions with biological targets.
The ethyl spacer also presents opportunities for computational design. Altering the length and rigidity of this linker can impact the molecule's conformational flexibility and the spatial orientation of the terminal azido group. Molecular dynamics simulations can be used to explore the conformational landscape of analogues with different spacer lengths or the introduction of cyclic constraints, providing insights into how these changes might affect target engagement.
Finally, while the azido group is a defining feature, its reactivity and potential metabolic fate can be modulated. In silico studies can explore the impact of neighboring group participation from modified carbamate moieties on the azide's reactivity. Furthermore, computational models can predict the metabolic pathways of the azido group, guiding the design of analogues with improved stability or specific metabolic profiles.
The following table summarizes some of the key in silico design strategies for generating analogues of this compound and the computational tools used to evaluate them.
| Structural Modification | Design Goal | Computational Method | Predicted Properties |
| Replacement of the tert-butyl group | Modulate lipophilicity and steric bulk | QSAR, Molecular Mechanics | Solubility, LogP, Molecular Surface Area |
| Substitution on the N-methyl group | Alter electronic properties and stability | Quantum Mechanics, QSAR | Dipole moment, Hydrolytic stability |
| Variation of the ethyl spacer length | Optimize conformational flexibility | Molecular Dynamics, Conformational Analysis | Torsional energy profiles, End-to-end distance |
| Introduction of cyclic constraints in the spacer | Reduce conformational entropy | Molecular Dynamics, Docking | Binding affinity, Receptor fit |
| Bioisosteric replacement of the azido group | Modulate reactivity and metabolic fate | Quantum Mechanics, Metabolic Prediction Software | Reaction barriers, Metabolite identification |
By systematically applying these in silico design principles, a virtual library of analogues with a diverse range of predicted properties can be generated. This library can then be prioritized for synthesis and experimental testing based on the desired characteristics, significantly accelerating the discovery of new chemical entities with optimized profiles.
Future Directions and Emerging Research Avenues for Tert Butyl N 2 Azidoethyl N Methylcarbamate
Integration into Automated and High-Throughput Synthesis Platforms
The structure of tert-butyl N-(2-azidoethyl)-N-methylcarbamate, featuring a versatile azide (B81097) handle and a protected amine, is well-suited for integration into automated and high-throughput synthesis platforms. The development of robust, high-throughput amenable chemical reactions is a significant challenge in modern drug discovery and materials science. The azide group is a key component in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a reaction widely known as "click chemistry," which is noted for its efficiency and reliability, making it ideal for automated synthesis. rsc.orgorganic-chemistry.org
The incorporation of this compound into such platforms would enable the rapid generation of large, diverse chemical libraries. rsc.org Automated liquid handlers and robotic systems can precisely dispense the carbamate (B1207046) building block into multi-well plates, followed by the addition of a wide array of alkyne-containing reagents. Subsequent automated purification steps would yield a library of triazole-containing compounds ready for high-throughput screening.
Furthermore, the tert-butoxycarbonyl (Boc) protecting group is compatible with many reaction conditions but can be removed under specific, controlled circumstances. This orthogonality allows for multi-step automated sequences. For instance, after a click reaction at the azide terminus, the Boc group could be removed in a subsequent step using reagents amenable to flow chemistry, such as solid acid catalysts, enabling further derivatization of the newly exposed secondary amine. rsc.org This two-stage functionalization capacity enhances the molecular complexity that can be achieved through automated processes.
Table 1: Conceptual Workflow for Automated Synthesis
| Step | Process | Key Reagents/Technology | Outcome |
|---|---|---|---|
| 1 | Arraying Building Block | Automated Liquid Handler | Multi-well plate containing this compound |
| 2 | High-Throughput Click Reaction | Diverse alkyne library, Cu(I) catalyst | Library of Boc-protected triazole products |
| 3 | Automated Purification | Parallel Flash Chromatography or SPE | Purified library of first-generation compounds |
| 4 | Flow Chemistry Deprotection | Packed-bed reactor with solid acid catalyst | Continuous stream of deprotected secondary amines |
| 5 | Second-Stage Derivatization | Library of acyl chlorides, sulfonyl chlorides, etc. | Library of complex, multi-functionalized compounds |
Development of Novel Catalytic Systems for Azide and Carbamate Transformations
Future research will likely focus on developing novel catalytic systems to enhance the selectivity and efficiency of reactions involving both the azide and carbamate moieties of this compound.
For the azide group, the primary transformation is its reduction to a primary amine. While traditional methods exist, new catalytic approaches offer milder conditions and improved functional group tolerance. For example, nickel boride catalysts generated in situ have proven effective for the facile reduction of organic azides. organic-chemistry.org Iron(III) meso-tetraarylporphines have been identified as efficient catalysts for reducing aromatic azides to amines using thiols as the reducing agent, a system that notably tolerates water and air, making it suitable for biological applications. researchgate.netnih.gov
For the carbamate group, the key transformation is the deprotection of the Boc group. While strong acids are standard, they can be harsh on sensitive substrates. Catalytic methods offer a milder alternative. Iron(III) salts have been demonstrated to be sustainable and practical catalysts for the selective removal of a Boc group. researchgate.net In the context of continuous manufacturing, heterogeneous catalysts like H-BEA zeolite have been used for N-Boc deprotection in flow reactors, allowing for easier product separation and catalyst recycling. rsc.org
Table 2: Emerging Catalytic Systems for Functional Group Transformation
| Functional Group | Transformation | Catalytic System | Key Advantages | Reference |
|---|---|---|---|---|
| Azide | Reduction to Amine | In situ Nickel Boride | Facile reduction, compatible with one-pot Boc-protection | organic-chemistry.org |
| Azide | Reduction to Amine | Iron(III) meso-tetraarylporphines | Tolerates water and air, potential for biological applications | researchgate.netnih.gov |
| Azide | Reduction to Amine | Tin(IV) 1,2-benzenedithiolate with NaBH4 | Reduces various azides in excellent yields under mild conditions | organic-chemistry.org |
| Carbamate (Boc) | Deprotection | Iron(III) Salts (e.g., FeCl3) | Sustainable, practical, and selective | researchgate.net |
| Carbamate (Boc) | Deprotection | H-BEA Zeolite (in flow) | Enables continuous processing, catalyst is heterogeneous | rsc.org |
Exploration of Unconventional Reactivity Pathways and Functional Group Interconversions
Beyond its standard roles in click chemistry and as a protected amine, this compound holds potential for unconventional reactivity. The azide moiety, in particular, can serve as a precursor to highly reactive intermediates.
One significant pathway is the generation of nitrenes through thermal or photolytic activation. mdpi.comnih.gov This process involves the extrusion of dinitrogen gas (N₂) to form a highly reactive nitrene intermediate. This species can undergo a variety of subsequent reactions, including C-H bond insertion or addition to double bonds, providing a powerful method for forming new C-N bonds in complex molecules or for cross-linking polymers. mdpi.comnih.gov
Another area of exploration is the modulation of azide reactivity through non-covalent interactions. Research has shown that intramolecular hydrogen bonding can "tame" the reactivity of alkyl azides, allowing for site-selective conjugation even in the presence of other, sterically unhindered azide groups. rsc.org While the target compound has an N-methyl group preventing such an interaction with its own carbamate, this principle could be applied in broader systems where it is incorporated, or other weak interactions could be exploited to control its reactivity.
Electrochemical methods also present an unconventional avenue for functional group interconversion. The carbamate portion of the molecule, or derivatives thereof, could potentially be manipulated using electrochemically generated reagents. For example, electrogenerated anions have been used to deprotonate related N-Boc protected amines, facilitating subsequent alkylation reactions. nih.gov Applying such electrochemical activation strategies could lead to novel synthetic pathways that avoid bulk chemical reagents.
Advanced Applications in Chemical Biology Tool Development (focus on chemical aspects)
The bifunctional nature of this compound makes it an excellent scaffold for the development of advanced chemical biology tools and probes. escholarship.org The azide group serves as a bioorthogonal handle, allowing the molecule to be covalently attached to alkyne-modified biomolecules, surfaces, or reporter tags via click chemistry. nih.govmdpi.com
The core application is in bioconjugation. The azide can react with a terminal alkyne under Cu(I) catalysis (CuAAC) or with a strained cyclooctyne (B158145) without a catalyst (SPAAC) to form a stable triazole linkage. nih.govwikipedia.org This allows the N-methyl-N-(tert-butoxycarbonyl)aminoethyl moiety to be attached to a wide range of substrates.
Once conjugated, the protected amine offers a secondary site for modification. After deprotection of the Boc group, the resulting secondary amine can be acylated, sulfonylated, or alkylated, allowing for the attachment of a second functional unit. This dual-handle approach enables the construction of sophisticated chemical probes, such as:
Affinity-based probes: Where one end is a ligand for a target protein and the other is a reporter tag (e.g., biotin, fluorophore).
Bifunctional molecules: Capable of bridging two different biological targets.
Drug-delivery conjugates: Linking a targeting moiety to a therapeutic agent.
The chemical stability of the carbamate and the high specificity of the azide-alkyne cycloaddition provide a robust chemical foundation for creating these complex tools for studying biological systems. nih.govnih.gov
Table 3: Potential Components for "Click" Conjugation
| Alkyne-Modified Component | Class | Potential Application |
|---|---|---|
| Alkyne-biotin | Affinity Tag | Protein enrichment and pull-down assays |
| Alkyne-fluorescein | Fluorophore | Fluorescence microscopy and cellular imaging |
| Alkyne-modified peptide/protein | Biomolecule | Site-specific labeling of biological macromolecules |
| Alkyne-modified drug molecule | Small Molecule | Targeted drug delivery, creating prodrugs |
| Alkyne-functionalized solid support | Material | Immobilization for high-throughput screening or affinity chromatography |
Considerations for Green Chemistry and Sustainable Synthetic Practices
Applying the principles of green chemistry to the synthesis and application of this compound is crucial for minimizing environmental impact. nih.gov Key metrics and strategies include atom economy, the use of safer solvents, and the development of catalytic, rather than stoichiometric, processes.
Atom Economy: This metric, developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. wikipedia.org Reactions with high atom economy generate less waste. For example, the CuAAC reaction is highly atom-economical as all atoms from the azide and alkyne are incorporated into the final triazole product. buecher.de
Calculation Example: Atom Economy of a Click Reaction Consider the reaction of this compound (MW ≈ 200.24 g/mol ) with propargyl alcohol (MW ≈ 56.06 g/mol ).
Formula: % Atom Economy = (MW of desired product / Σ MW of all reactants) x 100% wikipedia.orgwordpress.com
MW of Reactants: 200.24 + 56.06 = 256.30 g/mol
MW of Product: 256.30 g/mol (since it is an addition reaction)
% Atom Economy: (256.30 / 256.30) x 100% = 100%
This ideal atom economy highlights the inherent efficiency of click chemistry. buecher.de
Sustainable Practices:
Catalysis: Employing catalytic amounts of reagents is superior to using stoichiometric quantities. The use of recyclable heterogeneous catalysts, such as zeolites for Boc deprotection rsc.org or copper-in-charcoal for click reactions, reduces waste and cost.
Solvents: The synthesis of carbamates can be improved by using greener solvent systems. Catalyst-free N-Boc protection has been demonstrated under water-mediated conditions, significantly reducing the reliance on volatile organic compounds (VOCs). nih.gov Similarly, using recyclable solvents like polyethylene (B3416737) glycol (PEG) for transformations such as azide reduction presents a more sustainable alternative. organic-chemistry.org
Reagent Choice: Developing synthetic routes that avoid hazardous reagents is a core principle of green chemistry. researchgate.net For instance, moving away from toxic phosgene (B1210022) derivatives in carbamate synthesis or replacing hazardous reducing agents like tributyltin hydride are important considerations. nih.govacs.org
By focusing on these principles, the lifecycle of this compound, from its synthesis to its application, can be made more environmentally benign.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for tert-butyl N-(2-azidoethyl)-N-methylcarbamate, and what coupling reagents are typically employed?
- Methodological Answer : Synthesis often involves carbamate formation via condensation reactions. A common approach uses coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) to activate carboxylic acid intermediates, followed by reaction with tert-butyl amines. For example, tert-butyl carbamate derivatives have been synthesized by reacting tert-butyl 2-aminoethyl precursors with activated carbonyl intermediates under inert conditions (e.g., nitrogen atmosphere) . Solvents like dichloromethane or dimethylformamide (DMF) are typically used, with reaction monitoring via TLC or LC-MS.
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Stability is influenced by moisture, light, and temperature. Store at room temperature in airtight, light-resistant containers under inert gas (e.g., argon) to prevent azide group degradation. Avoid exposure to strong acids/bases or oxidizing agents, as carbamates are prone to hydrolysis. Safety protocols from similar compounds recommend using fume hoods, nitrile gloves, and lab coats during handling, with emergency eyewash stations accessible .
Q. What spectroscopic techniques are essential for characterizing this carbamate?
- Methodological Answer : Key techniques include:
- NMR : and NMR to confirm azidoethyl and tert-butyl group integration (e.g., tert-butyl protons at ~1.4 ppm).
- IR Spectroscopy : Detect the azide stretch (~2100 cm) and carbamate carbonyl (~1700 cm).
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., CHNO for the parent compound).
- X-ray Crystallography : For solid-state structure validation, as demonstrated in carbamate derivatives with hydrogen-bonded crystal packing .
Advanced Research Questions
Q. How can reaction parameters be optimized to improve yield in its synthesis?
- Methodological Answer : Use Design of Experiments (DoE) to test variables like temperature, reagent stoichiometry, and solvent polarity. For example, controlled synthesis of polycarbamates achieved higher yields by optimizing monomer ratios and initiator concentrations in a stepwise polymerization process . Kinetic studies (e.g., in situ FTIR) can identify rate-limiting steps, while microwave-assisted synthesis may reduce reaction times.
Q. How can researchers resolve contradictions in NMR data for structural confirmation?
- Methodological Answer : Contradictions often arise from dynamic processes (e.g., rotameric equilibria in carbamates) or impurities. Strategies include:
- Variable Temperature (VT) NMR : To coalesce split peaks caused by conformational exchange.
- 2D NMR (COSY, HSQC) : Assign coupling patterns and confirm connectivity.
- Crystallographic Validation : Cross-reference NMR data with X-ray structures, as done for tert-butyl carbamate derivatives with diastereomeric configurations .
Q. What are the degradation pathways of this compound under varying conditions?
- Methodological Answer : Degradation studies should assess:
- Hydrolysis : Monitor pH-dependent stability (e.g., accelerated testing at pH 2–12). Carbamates typically degrade via nucleophilic attack on the carbonyl, releasing CO and amines.
- Thermal Stability : Use TGA-DSC to identify decomposition temperatures. Azide groups may decompose exothermically above 100°C, requiring caution in high-temperature reactions.
- Photolysis : UV-Vis irradiation experiments to track azide-to-nitrene conversion, which can form reactive intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
